molecular formula C17H19N5O2S B2993849 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 831189-28-7

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2993849
CAS No.: 831189-28-7
M. Wt: 357.43
InChI Key: ARGUAQCMKWBIEC-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic compound featuring an indole ring system, a triazole ring, and a morpholine moiety. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

  • Reduction: : The triazole ring can be reduced to form a triazolamine derivative.

  • Substitution: : The morpholine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) or alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Indole-3-carboxaldehyde, Indole-3-carboxylic acid

  • Reduction: : Triazolamine derivatives

  • Substitution: : Various substituted morpholines

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The indole moiety is known for its biological activity, and this compound may have applications in studying biological pathways.

  • Medicine: : Due to its structural complexity, it may serve as a lead compound for drug development, particularly in areas such as cancer therapy or antimicrobial treatments.

  • Industry: : It could be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indole ring system can bind to various receptors and enzymes, potentially modulating biological pathways. The exact mechanism would depend on the specific application and target, but it may involve inhibition or activation of certain enzymes or receptors.

Comparison with Similar Compounds

This compound is unique due to its combination of indole, triazole, and morpholine groups. Similar compounds might include:

  • Indole derivatives: : These compounds often have biological activity but lack the triazole or morpholine groups.

  • Triazole derivatives: : These compounds are known for their antimicrobial properties but may not have the same structural complexity.

  • Morpholine derivatives: : These compounds are used in various chemical syntheses but may not have the same biological activity.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-21-16(13-10-18-14-5-3-2-4-12(13)14)19-20-17(21)25-11-15(23)22-6-8-24-9-7-22/h2-5,10,18H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUAQCMKWBIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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